1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
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Overview
Description
. The compound features a phenethyl group, a thiophene ring, and a pyridine ring, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit anti-inflammatory and antioxidant activities .
Mode of Action
It is synthesized from a compound that has shown potent anti-inflammatory and antioxidant activities . This suggests that it may interact with its targets to modulate inflammatory responses and oxidative stress.
Preparation Methods
The synthesis of 1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key starting materials, such as 3-acetylpyridine and thiophene-2-carboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate compound, which is then reacted with thiourea to obtain the desired urea derivative.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenethyl, thiophene, or pyridine rings are replaced with other groups using appropriate reagents and conditions.
Scientific Research Applications
1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and antioxidant therapies.
Materials Science: Its chemical properties allow for its use in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit similar biological activities, including anti-inflammatory and antioxidant properties.
Pyridine Derivatives: Compounds with the pyridine ring, known for their pharmacological properties, such as cytotoxic activity.
Phenethyl Ureas: Other phenethyl urea derivatives, which may share similar chemical reactivity and applications in various scientific fields.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-9-8-15-5-2-1-3-6-15)22-13-16-11-17(14-20-12-16)18-7-4-10-24-18/h1-7,10-12,14H,8-9,13H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFLQGZRPWEZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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